molecular formula C7H12O2 B073742 4-Penten-1-yl acetate CAS No. 1576-85-8

4-Penten-1-yl acetate

Cat. No.: B073742
CAS No.: 1576-85-8
M. Wt: 128.17 g/mol
InChI Key: LVHDNIMNOMRZMF-UHFFFAOYSA-N
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Description

4-Penten-1-yl acetate, also known as 5-acetoxy-1-pentene, is an organic compound with the molecular formula C7H12O2. It is a colorless to almost colorless liquid with a fruity aroma. This compound is commonly used as a flavoring agent due to its pleasant odor and taste .

Mechanism of Action

Target of Action

This compound, also known as 4-Pentenyl acetate, is an acetate ester of pent-4-en-1-ol

Mode of Action

As an acetate ester, it may undergo hydrolysis in the body to produce acetic acid and pent-4-en-1-ol . The resulting compounds could interact with various biological targets, leading to different physiological effects. More research is required to elucidate these interactions.

Pharmacokinetics

As a lipophilic compound, it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body. It may be metabolized by esterases or other enzymes to produce acetic acid and pent-4-en-1-ol . The excretion pathway is unknown and would require further investigation.

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds could potentially influence the action, efficacy, and stability of 4-Penten-1-yl acetate For instance, the rate of its hydrolysis to acetic acid and pent-4-en-1-ol could be affected by pH and temperature

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Penten-1-yl acetate can be synthesized through the esterification of 4-penten-1-ol with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester .

Industrial Production Methods: In industrial settings, the production of 4-pentenyl acetate may involve continuous esterification processes where 4-penten-1-ol and acetic acid are fed into a reactor with a catalyst. The product is then purified through distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 4-Penten-1-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Penten-1-yl acetate has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Penten-1-yl acetate is unique due to its specific structure, which includes a double bond in the pentenyl chain. This structural feature imparts distinct chemical reactivity and physical properties compared to its analogs. Its fruity aroma and flavor also make it particularly valuable in the flavor and fragrance industry .

Properties

IUPAC Name

pent-4-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-3-4-5-6-9-7(2)8/h3H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHDNIMNOMRZMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60166292
Record name 4-Pentenyl acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear and colourless liquid; fruity aroma
Record name 4-Pentenyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1279/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; soluble in most non-polar solvents, soluble (in ethanol)
Record name 4-Pentenyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1279/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.906-0.916
Record name 4-Pentenyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1279/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

1576-85-8
Record name 4-Penten-1-yl acetate
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Record name 4-Pentenyl acetate
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Record name 1576-85-8
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Record name 4-Pentenyl acetate
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URL https://comptox.epa.gov/dashboard/DTXSID60166292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pent-4-ene-1-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.922
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-PENTENYL ACETATE
Source FDA Global Substance Registration System (GSRS)
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Record name 4-Pentenyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032460
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the aroma profile of 4-Pentenyl acetate and in which fruits is it found?

A1: 4-Pentenyl acetate, also known as 4-Penten-1-yl acetate, contributes to a fruity, tropical aroma. It is a key volatile compound found in mangaba (Hancornia speciosa Gomes), a tropical fruit native to Brazil. [, ] In mangaba puree, 4-Pentenyl acetate is one of the three most abundant esters, playing a significant role in the fruit's overall aroma. []

Q2: Are there other fruits or natural sources where 4-Pentenyl acetate is a significant aroma compound?

A2: While the provided research focuses on mangaba, 4-Pentenyl acetate is also found in propolis from China. [] In Chinese propolis, it contributes 9.04% of the volatile profile, although it is not the dominant compound in this case. []

Q3: Has the reaction rate of 4-Pentenyl acetate with hydroxyl radicals been studied in the context of atmospheric chemistry?

A4: Yes, the reaction rate of 4-Pentenyl acetate with hydroxyl (OH) radicals has been measured in simulated atmospheric conditions. [, ] The rate constant was determined to be 4.34 ± 0.385 x 10^-11 cm3 molecule-1 s-1. [, ] This information helps understand the fate and persistence of this compound in the atmosphere.

Q4: Are there any known applications of 4-Pentenyl acetate in bioorganic chemistry?

A5: While not directly mentioned in the provided research, 4-Pentenyl acetate serves as a starting material in the synthesis of (R)-(+)-Paraconic acid. [] The synthesis involves an asymmetric hydrolysis step catalyzed by Lipase MY. [] This highlights the potential use of 4-Pentenyl acetate as a building block in organic synthesis, particularly for chiral molecules.

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